molecular formula C25H14F7N5 B1682003 Tegobuvir CAS No. 1000787-75-6

Tegobuvir

Numéro de catalogue: B1682003
Numéro CAS: 1000787-75-6
Poids moléculaire: 517.4 g/mol
Clé InChI: XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Tegobuvir is a potent non-nucleoside inhibitor that selectively targets the Hepatitis C virus NS5B RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV) by catalyzing the synthesis of the RNA strand complementary to the viral RNA template .

Mode of Action

This compound exerts its anti-HCV activity through a unique mechanism involving chemical activation and subsequent direct interaction with the NS5B protein . Upon metabolic activation, this compound becomes a specific, covalent inhibitor of the HCV NS5B polymerase . This interaction results in a modified form of NS5B with a distinctly altered mobility on an SDS-PAGE gel .

Biochemical Pathways

The intensity of the aberrantly migrating NS5B species, which is a result of the interaction between this compound and NS5B, is strongly dependent on cellular glutathione levels as well as CYP 1A activity . This suggests that this compound’s action involves the glutathione pathway and cytochrome P450 enzymes, specifically CYP 1A .

Pharmacokinetics

It is known that this compound undergoes a cyp-mediated intracellular activation step . The resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This suggests that the bioavailability of this compound may be influenced by factors affecting CYP enzyme activity and glutathione levels.

Result of Action

The result of this compound’s action is the inhibition of HCV RNA replication . By covalently binding to the NS5B polymerase, this compound prevents this enzyme from synthesizing the complementary RNA strand needed for viral replication . This leads to a decrease in the viral load in patients with genotype 1 chronic HCV infection .

Action Environment

The action of this compound is influenced by environmental factors within the cell. It is strongly dependent on cellular glutathione levels and cyp 1a activity . This suggests that factors affecting these cellular components, such as oxidative stress or exposure to certain drugs, could potentially influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Tegobuvir interacts with the NS5B polymerase of the HCV . It does not inhibit NS5B enzymatic activity in biochemical assays in vitro, suggesting a more complex antiviral mechanism with cellular components .

Cellular Effects

This compound exerts anti-HCV activity utilizing a unique chemical activation and subsequent direct interaction with the NS5B protein . The intensity of the aberrantly migrating NS5B species is strongly dependent on cellular glutathione levels as well as CYP 1A activity .

Molecular Mechanism

This compound undergoes a CYP-mediated intracellular activation step and the resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This demonstrates that upon metabolic activation this compound is a specific, covalent inhibitor of the HCV NS5B polymerase .

Temporal Effects in Laboratory Settings

The formation of the complex between this compound and NS5B does not require the presence of any other HCV proteins , suggesting that this compound may have a direct and immediate effect on HCV replication.

Metabolic Pathways

This compound undergoes a CYP-mediated intracellular activation step . The resulting metabolite forms a glutathione conjugate, which then directly and specifically interacts with NS5B . This suggests that this compound is involved in metabolic pathways related to the cytochrome P450 enzymes and glutathione.

Subcellular Localization

Given that it interacts with the NS5B polymerase of HCV , it is likely that this compound localizes to the same subcellular compartments as the NS5B polymerase.

Méthodes De Préparation

La synthèse du tégobuvir implique plusieurs étapes, commençant par la préparation du noyau imidazopyridine. Ce noyau est ensuite fonctionnalisé avec divers substituants pour obtenir le composé final. La production industrielle du tégobuvir implique généralement l'utilisation de réactifs de haute pureté et des conditions de réaction rigoureuses pour garantir le rendement et la pureté souhaités .

Analyse Des Réactions Chimiques

Le tégobuvir subit plusieurs types de réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du tégobuvir avec des groupes fonctionnels modifiés .

Propriétés

IUPAC Name

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14F7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142917
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000787-75-6
Record name Tegobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegobuvir
Reactant of Route 2
Reactant of Route 2
Tegobuvir
Reactant of Route 3
Reactant of Route 3
Tegobuvir
Reactant of Route 4
Reactant of Route 4
Tegobuvir
Reactant of Route 5
Reactant of Route 5
Tegobuvir
Reactant of Route 6
Reactant of Route 6
Tegobuvir
Customer
Q & A

Q1: What is the primary target of Tegobuvir and how does it interact with this target?

A1: this compound is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, this compound requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated this compound metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []

Q2: What are the downstream effects of this compound binding to NS5B polymerase?

A3: By inhibiting NS5B polymerase, this compound prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes this compound a potential therapeutic agent for treating chronic HCV infection. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].

Q4: Is there any spectroscopic data available for this compound?

A4: The provided scientific research papers do not contain detailed spectroscopic data for this compound.

A4: The provided scientific articles primarily focus on this compound's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.

Q5: What is known about the structure-activity relationship of this compound?

A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in this compound's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces this compound susceptibility. []

Q6: What is known about the stability of this compound under various conditions and formulation strategies?

A6: The documents provided do not provide specific details regarding this compound's stability under various conditions or formulation strategies.

  • Clinical trials: this compound demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated this compound in combination with pegylated interferon and ribavirin. [, , , , , ]
  • In vitro studies: this compound showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
  • Pharmacokinetics: this compound exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []

Q7: What are the known resistance mechanisms to this compound?

A8: Resistance to this compound primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []

Q8: Does the addition of ribavirin to a this compound-containing regimen influence the development of resistance?

A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with this compound and other direct-acting antivirals. In a study comparing a this compound and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in this compound-containing regimens. []

A8: While the provided research primarily focuses on this compound's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.

A8: The provided research papers do not elaborate on analytical methods used for this compound analysis, its environmental impact, or details about quality control procedures.

A8: The provided research primarily focuses on this compound's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.

A8: The provided research articles focus on this compound's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.

  • This compound, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
  • The emergence of resistance is a significant concern with this compound-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.